PROTAC AR-V7 degrader-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC AR-V7 degrader-1 is a potent, orally bioavailable, and selective degrader targeting the androgen receptor variant V7. This compound achieves degradation by recruiting the von Hippel-Lindau E3 ligase to the androgen receptor DNA-binding domain. It exhibits significant activity against cell lines expressing the androgen receptor variant V7, making it a promising candidate for therapeutic applications, particularly in prostate cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC AR-V7 degrader-1 involves the conjugation of a ligand that binds to the androgen receptor variant V7 with a ligand that recruits the von Hippel-Lindau E3 ligase. The process typically includes:

Step 1: Synthesis of the androgen receptor ligand.

Step 2: Synthesis of the von Hippel-Lindau E3 ligase ligand.

Step 3: Conjugation of the two ligands using a linker molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in its structure.

Reduction: Reduction reactions can occur at the nitrogen-containing functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Efficacy in Preclinical Studies

Recent studies have demonstrated the effectiveness of PROTAC AR-V7 Degrader-1 in various preclinical models:

- Cell Line Studies : In vitro assays using prostate cancer cell lines such as 22Rv1 showed that PROTAC significantly reduces both AR-FL and AR-V7 levels, leading to decreased cell proliferation and increased apoptosis .

- Xenograft Models : In vivo models have confirmed that treatment with PROTAC results in substantial tumor regression in xenografts expressing high levels of AR-V7, indicating its potential for clinical application against resistant prostate cancers .

Comparative Analysis with Other Therapies

A comparison between this compound and traditional androgen receptor antagonists reveals several advantages:

| Feature | This compound | Traditional Antagonists |

|---|---|---|

| Mechanism | Degradation | Antagonism |

| Efficacy against AR-V7 | Yes | No |

| Resistance Overcoming Capability | High | Low |

| Safety Profile | Favorable | Variable |

This table illustrates how PROTACs can provide a more comprehensive approach to managing CRPC compared to existing therapies.

Clinical Implications

The promising results from preclinical studies suggest that this compound could be a game-changer in treating patients with advanced prostate cancer, particularly those who have developed resistance to current therapies. The ongoing research aims to transition these findings into clinical trials, assessing not only efficacy but also safety and tolerability in human subjects.

Case Studies and Research Findings

Several notable studies have contributed to the understanding of PROTAC applications:

- Study on Androgen Receptor Degraders : This research highlighted that compounds like PROTACs can effectively degrade full-length AR even in models resistant to enzalutamide, showcasing their utility in overcoming common resistance mechanisms .

- Development of an Oral Bioavailable PROTAC : Researchers at the Industrial Technology Research Institute have developed an oral formulation that targets both AR and AR-V7, demonstrating significant tumor growth inhibition in preclinical models .

- N-terminal Domain Targeting : A study identified NP18 as a potent degrader that effectively targets both full-length and splice variant forms of the androgen receptor, providing insights into alternative targeting strategies within the same therapeutic framework .

Wirkmechanismus

PROTAC AR-V7 degrader-1 exerts its effects by recruiting the von Hippel-Lindau E3 ligase to the androgen receptor DNA-binding domain. This recruitment leads to the ubiquitination and subsequent degradation of the androgen receptor variant V7 via the ubiquitin-proteasome system. The molecular targets involved include the androgen receptor variant V7 and the von Hippel-Lindau E3 ligase .

Vergleich Mit ähnlichen Verbindungen

PROTAC AR/AR-V7 degrader-1: A dual degrader targeting both the androgen receptor and the androgen receptor variant V7.

Bavdegalutamide (ARV-110): An investigational PROTAC protein degrader targeting the androgen receptor.

Uniqueness: PROTAC AR-V7 degrader-1 is unique in its high selectivity and potency for the androgen receptor variant V7. It achieves degradation with a DC50 of 0.32 micromolar, making it more effective in targeting the androgen receptor variant V7 compared to other similar compounds .

Biologische Aktivität

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic strategy that utilizes the ubiquitin-proteasome system to selectively degrade target proteins. Among these, PROTAC AR-V7 degrader-1 has emerged as a promising candidate for treating castration-resistant prostate cancer (CRPC), particularly in patients harboring the androgen receptor splice variant 7 (AR-V7). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential clinical implications.

This compound operates by recruiting the von Hippel-Lindau (VHL) E3 ligase to the androgen receptor (AR) DNA binding domain (DBD). This recruitment facilitates the ubiquitination of both full-length AR and its splice variant AR-V7, leading to their degradation via the proteasome. The compound exhibits a dissociation constant (DC50) of 0.32 µM, indicating its potency in degrading AR-V7 specifically .

Efficacy in Preclinical Studies

In vitro studies have demonstrated that this compound effectively reduces AR levels in prostate cancer cell lines. Notably, it has shown superior performance compared to traditional AR antagonists like enzalutamide. The degradation kinetics reveal that nearly complete degradation (>98%) of AR occurs within 12 hours of treatment at optimal concentrations .

Table 1: Summary of Efficacy Data for this compound

| Study Type | Cell Line | DC50 (µM) | Time to >98% Degradation | Notes |

|---|---|---|---|---|

| In Vitro | 22Rv1 | 0.32 | 12 hours | Effective against both AR-FL and AR-V7 |

| In Vivo | Xenograft Model | N/A | N/A | Significant tumor growth inhibition observed |

Comparative Analysis with Other PROTACs

The advancement of PROTACs targeting the androgen receptor has led to various candidates being evaluated. For instance, ARV-110 is one of the most advanced PROTACs in clinical trials but primarily targets full-length AR without addressing variants like AR-V7. In contrast, this compound specifically targets the truncated variant, which is critical for overcoming resistance in CRPC .

Table 2: Comparison of PROTACs Targeting Androgen Receptor

| PROTAC Name | Targets | Clinical Status | Key Features |

|---|---|---|---|

| This compound | Full-length & AR-V7 | Preclinical | High specificity for AR-V7 |

| ARV-110 | Full-length AR | Phase II Clinical Trials | Lacks efficacy against truncated variants |

| NP18 | Full-length & AR-V7 | Preclinical | Developed from EPI-002 |

Case Studies and Clinical Implications

Recent studies have highlighted the clinical relevance of targeting AR-V7 in CRPC patients. The presence of this variant is associated with poor prognosis and resistance to standard therapies . The ability of this compound to degrade this variant suggests a potential therapeutic avenue for patients who have exhausted other treatment options.

Case Study Example

A notable preclinical study utilized patient-derived xenograft models to assess the efficacy of this compound. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups treated with traditional therapies .

Eigenschaften

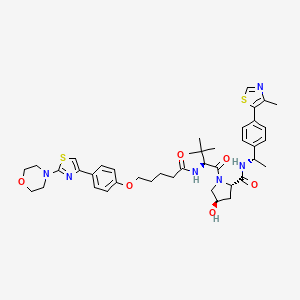

Molekularformel |

C41H52N6O6S2 |

|---|---|

Molekulargewicht |

789.0 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1 |

InChI-Schlüssel |

GGBZAQUSRYNTSQ-ASCDMGAVSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.